molecular formula C12H10BrNO4 B12380587 (2S)-2-[4-bromo-2-(1,2-oxazol-3-yl)phenoxy]propanoic acid CAS No. 2354321-33-6

(2S)-2-[4-bromo-2-(1,2-oxazol-3-yl)phenoxy]propanoic acid

Cat. No.: B12380587
CAS No.: 2354321-33-6
M. Wt: 312.12 g/mol
InChI Key: XKXLEZCOELWNMB-ZETCQYMHSA-N
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Description

(2S)-2-[4-bromo-2-(1,2-oxazol-3-yl)phenoxy]propanoic acid is a complex organic compound featuring a bromine atom, an oxazole ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[4-bromo-2-(1,2-oxazol-3-yl)phenoxy]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxazole ring through the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aromatic aldehydes . The bromination of the phenoxy group can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The final step involves the coupling of the brominated phenoxy compound with the oxazole derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[4-bromo-2-(1,2-oxazol-3-yl)phenoxy]propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-[4-bromo-2-(1,2-oxazol-3-yl)phenoxy]propanoic acid is unique due to the combination of its oxazole ring, phenoxy group, and bromine atom. This combination provides distinct chemical properties and potential for diverse applications in various fields .

Properties

CAS No.

2354321-33-6

Molecular Formula

C12H10BrNO4

Molecular Weight

312.12 g/mol

IUPAC Name

(2S)-2-[4-bromo-2-(1,2-oxazol-3-yl)phenoxy]propanoic acid

InChI

InChI=1S/C12H10BrNO4/c1-7(12(15)16)18-11-3-2-8(13)6-9(11)10-4-5-17-14-10/h2-7H,1H3,(H,15,16)/t7-/m0/s1

InChI Key

XKXLEZCOELWNMB-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)O)OC1=C(C=C(C=C1)Br)C2=NOC=C2

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)Br)C2=NOC=C2

Origin of Product

United States

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